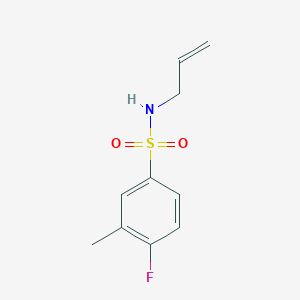

N-allyl-4-fluoro-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzenesulfonamides typically involves multi-step chemical processes, starting from the treatment of sulfonyl chloride with primary amines to yield the corresponding benzenesulfonamide, followed by further functionalization. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved through a two-step process, highlighting the adaptability of these compounds to various synthetic modifications (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

Crystallographic analysis provides insight into the molecular structure of benzenesulfonamide derivatives. For example, N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide showcases different conformations in its crystal structure, underlining the flexibility and diversity in molecular orientation which could be expected in compounds like N-allyl-4-fluoro-3-methylbenzenesulfonamide (Chicha et al., 2013).

Chemical Reactions and Properties

The reactivity of benzenesulfonamides, including their ability to undergo various chemical transformations, is a key aspect of their chemical properties. Studies on similar compounds demonstrate their utility in diverse chemical reactions, such as the palladium-catalyzed diamination of alkenes, showcasing the potential reactivity paths for N-allyl-4-fluoro-3-methylbenzenesulfonamide (Sibbald & Michael, 2009).

Physical Properties Analysis

The physical properties of benzenesulfonamides, including solubility, melting points, and crystalline structure, are closely tied to their molecular structure. For instance, the investigation of N-(4-fluorobenzoyl)-benzenesulfonamide revealed specific packing patterns and intermolecular interactions, indicating how subtle changes in molecular structure can influence physical properties (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, such as their reactivity towards electrophilic and nucleophilic agents, are informed by their functional groups and molecular geometry. For example, the use of N-fluorobenzenesulfonimide as a reagent in the fluorination of silylenol ethers indicates the electrophilic nature of these compounds, suggesting similar reactivity for N-allyl-4-fluoro-3-methylbenzenesulfonamide in suitable conditions (Teare et al., 2007).

Safety and Hazards

The safety information available indicates that “N-allyl-4-fluoro-3-methylbenzenesulfonamide” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

Propriétés

IUPAC Name |

4-fluoro-3-methyl-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2S/c1-3-6-12-15(13,14)9-4-5-10(11)8(2)7-9/h3-5,7,12H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZHKLIZASJRLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC=C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4937983.png)

![4-[4-(1,3-benzodioxol-4-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4937985.png)

![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)

![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)

![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)

![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4938034.png)

![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)

![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)